molecular formula C9H6BrNO B1339912 5-Bromoquinolin-2(1H)-one CAS No. 99465-09-5

5-Bromoquinolin-2(1H)-one

Cat. No. B1339912
CAS RN: 99465-09-5
M. Wt: 224.05 g/mol
InChI Key: XLNXYWXWOLFEOD-UHFFFAOYSA-N
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Description

5-Bromoquinolin-2(1H)-one, also known as 5-BQO, is a heterocyclic aromatic compound with a molecular formula of C9H6BrNO. It is a colorless solid that is insoluble in water but soluble in common organic solvents. This compound is of particular interest due to its potential applications in the fields of medicine and chemistry. In particular, 5-BQO has been studied for its ability to act as a ligand, catalyst, or reagent in various reactions. It has also been studied for its potential use in the synthesis of various organic compounds.

Scientific Research Applications

Structural Analysis and Properties

  • Structural Studies : 5-Bromoquinolin-2(1H)-one derivatives have been explored for their structural properties using various techniques such as NMR, IR, mass spectrometry, and X-ray crystallography. These studies have revealed the existence of NH-4-oxo derivatives in both solution and solid states (Mphahlele et al., 2002).

Synthesis and Chemical Reactions

  • Synthesis of Derivatives : Research has shown methods for the synthesis of various this compound derivatives, such as 6-bromoquinoline derivatives, through processes like Friedländer condensation. These methods are pivotal for creating bidentate and tridentate ligands for further chemical applications (Hu, Zhang, & Thummel, 2003).
  • One-Pot Synthesis Techniques : There's also significant research on one-pot synthesis methods for creating 6-bromoquinolines, which streamline the production process of these compounds (Wu, Wang, Ma, & Yan, 2010).

Biological and Pharmaceutical Research

  • Antiangiogenic Effects : Some derivatives of this compound have been evaluated for antiangiogenic effects, showing potential in reducing endothelial cell numbers and inhibiting neovessel growth, which is significant for cancer research and therapy (Mabeta, Auer, & Mphahlele, 2009).
  • Antimicrobial Properties : New derivatives like 5-amino-7-bromoquinolin-8-ol sulfonate have been synthesized and shown to exhibit potent antibacterial and antifungal activities, indicating their potential use in antimicrobial treatments (Krishna, 2018).

Material Science and Other Applications

  • Fluorescent Brightening Agents : Certain 5-Bromoquinolin-2(1(1H)-one derivatives have been explored as fluorescent brightening agents, demonstrating the compound's utility in materials science and industrial applications (Rangnekar & Shenoy, 1987).

Safety and Hazards

The specific safety and hazard information for 5-Bromoquinolin-2(1H)-one is not provided in the available resources . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

5-bromo-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNXYWXWOLFEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557559
Record name 5-Bromoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99465-09-5
Record name 5-Bromoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,2-dihydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

(2E)-N-(3-bromophenyl)-3-phenylacrylamide (Intermediate 18) (16 g, 53 mmol) and aluminium trichloride (31.8 g, 238 mmol) were heated in chlorobenzene (100 mL) at 90° C. bath temperature for one hour. The reaction mixture was cooled to room temperature and poured onto ice. It was stirred until the ice was completely melted, the mixture was filtered and washed with water and ethyl acetate to give the crude product as slightly brown solid in a mixture with the minor product 5-bromoquinolin-2(1H)-one (3:2), 8.8 g (70%). This mixture could not be separated. The mixture was heated in phosphoroxychloride (50 mL) at 65° C. for one hour. The reaction mixture was cooled to room temperature and poured onto ice. It was carefully neutralized at 0° C. with sodium carbonate, extracted into ethyl acetate (300 mL), washed with brine, dried over sodium sulfate and concentrated to give the crude mixture of 7-bromo-2-chloroquinoline and 5-bromo-2-chloroquinoline. The mixture was taken up in dichloromethane (100 mL), treated with silica gel (20 g), filtered and the filter cake was washed with dichloromethane. Filtrate and wash were combined and concentrated. The residue was crystallized from toluene/hexanes (70 mL, 1:1) to provide pure 7-bromo-2-chloroquinoline, 3.74 g as a colorless solid mp 113° C.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5-bromoquinoline 1-oxide (2.7 g, 12.05 mmol) in DMF (8 mL) was added trifluoroacetic anhydride (8.51 mL, 60.3 mmol) in three portions at 0° C. The reaction was allowed to warm to room temperature where it stirred overnight. At the conclusion of this period, the reaction mixture was poured into a saturated aq. NaHCO3 (100 mL) solution, and extracted with DCM (2×50 mL). The combined organic layers were washed with brine, dried over anhydrous MgSO4, filtered, and concentrated to afford the title compound (2.76 g, 98% yield) as a light yellow solid. LCMS, [M+H]+=223.9. 1H NMR (400 MHz, DMSO-d6) δ 11.98 (s, 1H), 8.05 (d, J=9.8 Hz, 1H), 7.50 (dd, J=8.0 Hz, 1H), 7.44 (t, J=8.0 Hz, 1H), 7.36 (d, J=8.0 Hz, 1H), 6.63 (d, J=9.8 Hz, 1H).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
8.51 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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